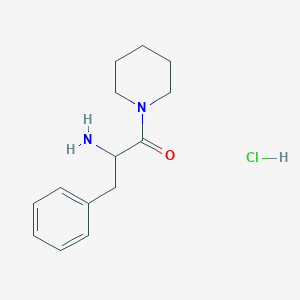

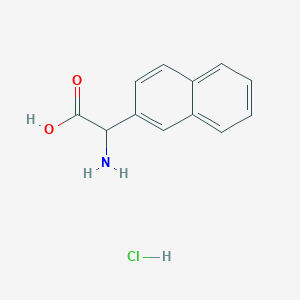

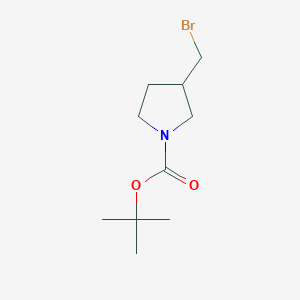

5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Pharmaceuticals: Antimicrobial Agents

The 1,3,4-oxadiazole nucleus is known for its antimicrobial properties. Compounds like 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one can be synthesized and tested for their efficacy against a range of bacterial and fungal pathogens. This application is crucial in the development of new antibiotics and antifungal agents, especially in an era where resistance to existing drugs is a growing concern .

Agriculture: Pesticides

In agriculture, 1,3,4-oxadiazoles have been used to create pesticides that protect crops from pests and diseases. The bromophenyl group in the compound could potentially enhance the pesticidal activity, making it a candidate for developing new insecticides and fungicides .

Material Science: Organic Semiconductors

Oxadiazoles, due to their electronic properties, are used in the field of material science as organic semiconductors. They are components in the production of organic light-emitting diodes (OLEDs) and other electronic devices. The specific structure of 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one could be explored for its electronic conductivity and luminescence .

Chemical Synthesis: Building Blocks

This compound can serve as a building block in organic synthesis, particularly in the construction of more complex molecules. Its reactive sites allow for various chemical transformations, which can lead to the synthesis of a wide array of derivatives with potential applications in different fields of chemistry .

Medicinal Chemistry: Anti-Cancer Research

The 1,3,4-oxadiazole ring is present in many molecules that exhibit anticancer activity. Research into 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one could uncover its potential use in cancer treatment, either as a therapeutic agent itself or as a scaffold for developing new anticancer drugs .

High-Energy Materials: Explosives

Some oxadiazole derivatives are explored for their high-energy properties and potential use in explosives. The presence of the bromophenyl group could contribute to the compound’s energy release characteristics, making it of interest in the field of materials engineering .

Biochemistry: Enzyme Inhibition

Compounds with the 1,3,4-oxadiazole moiety have been studied for their ability to inhibit certain enzymes. By interacting with the active sites of enzymes, they can modulate biological pathways, which is valuable in the treatment of various diseases .

Neuroscience: Neuroprotective Agents

Research has indicated that oxadiazole derivatives can have neuroprotective effects. Studying 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one in this context could lead to the development of new treatments for neurodegenerative diseases .

Propiedades

IUPAC Name |

5-(3-bromophenyl)-3H-1,3,4-oxadiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWSHDFGLFCEID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647777 |

Source

|

| Record name | 5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |

CAS RN |

873090-18-7 |

Source

|

| Record name | 5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)